1-Cyclobutyl-4-[[4-(1-methylpyrazol-4-yl)phenyl]methylidene]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29334795-Compound-57 is a small molecular drug developed by Shanghai Roche Pharmaceuticals Ltd. It is known for its inhibitory effects on the epidermal growth factor receptor T790M and the epidermal growth factor receptor exon 21 L858R mutation . This compound has shown potential in targeting specific mutations associated with various cancers.
Preparation Methods
The synthetic routes for PMID29334795-Compound-57 involve several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The industrial production methods typically involve:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
PMID29334795-Compound-57 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID29334795-Compound-57 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for treating cancers with specific epidermal growth factor receptor mutations.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of PMID29334795-Compound-57 involves its binding to the epidermal growth factor receptor T790M and the epidermal growth factor receptor exon 21 L858R mutation. This binding inhibits the receptor’s activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
PMID29334795-Compound-57 is unique in its dual inhibitory effects on both the epidermal growth factor receptor T790M and the epidermal growth factor receptor exon 21 L858R mutation. Similar compounds include:
Compound 56: Inhibits only the epidermal growth factor receptor T790M.
Compound 58: Inhibits only the epidermal growth factor receptor exon 21 L858R mutation.
Compound 59: Inhibits both targets but with lower potency compared to PMID29334795-Compound-57.
This uniqueness makes PMID29334795-Compound-57 a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C20H25N3 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-cyclobutyl-4-[[4-(1-methylpyrazol-4-yl)phenyl]methylidene]piperidine |
InChI |
InChI=1S/C20H25N3/c1-22-15-19(14-21-22)18-7-5-16(6-8-18)13-17-9-11-23(12-10-17)20-3-2-4-20/h5-8,13-15,20H,2-4,9-12H2,1H3 |
InChI Key |
JKRRUTHXHYUIML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C=C3CCN(CC3)C4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.